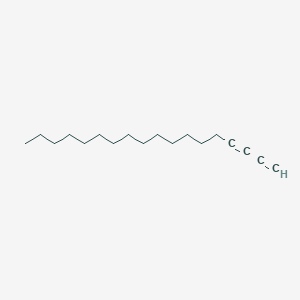
Octadeca-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-1,3-diyne is an organic compound with the molecular formula C18H30. It is characterized by the presence of two triple bonds located at the first and third positions of an 18-carbon chain. This compound belongs to the class of diynes, which are known for their unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadeca-1,3-diyne can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. For instance, the oxidative coupling of oct-7-yn-1-ol can be used to prepare (7Z,11Z)-octadeca-7,11-dienedioic acid, which can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of metal catalysts to facilitate the coupling reactions. Hafnium triflate (Hf(OTf)4) is one such catalyst that has been employed in the synthesis of macrodiolides containing 1,3-diyne moieties .
Analyse Des Réactions Chimiques
Types of Reactions: Octadeca-1,3-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Substitution reactions can occur at the triple bonds, where halogens or other substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated derivatives of this compound.
Applications De Recherche Scientifique
Octadeca-1,3-diyne has a wide range of applications in scientific research:
Industry: It is used in the production of advanced materials and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of octadeca-1,3-diyne involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of the compound have been shown to regulate apoptosis-related proteins, thereby exhibiting protective activity in corticosterone-injured PC12 cells . The compound’s ability to form reactive intermediates, such as radicals or carbocations, plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
1,3-Butadiyne: A shorter chain diyne with similar reactivity but different physical properties.
1,3-Hexadiyne: Another diyne with a six-carbon chain, used in similar chemical reactions.
1,3-Octadiyne: An eight-carbon diyne with comparable chemical behavior.
Uniqueness: Octadeca-1,3-diyne stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its extended structure allows for greater flexibility and a wider range of applications in both research and industry.
Propriétés
IUPAC Name |
octadeca-1,3-diyne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4,6,8-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYGZYKUEKYZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625363 |
Source


|
| Record name | Octadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66363-15-3 |
Source


|
| Record name | Octadeca-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

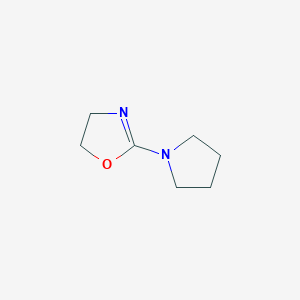

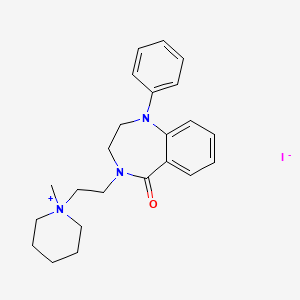
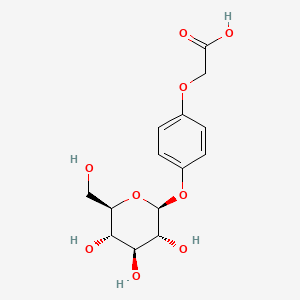
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
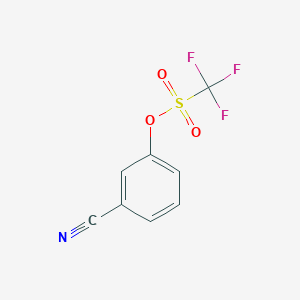
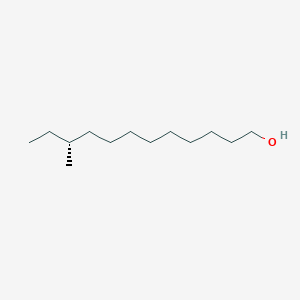
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)

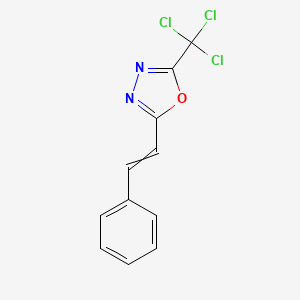

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
